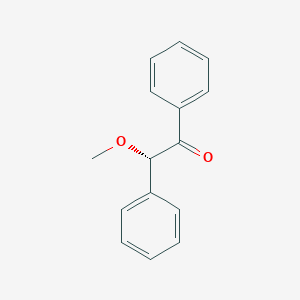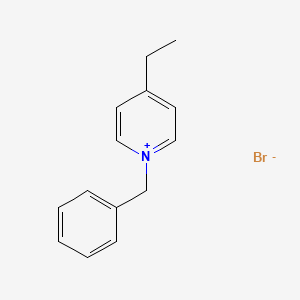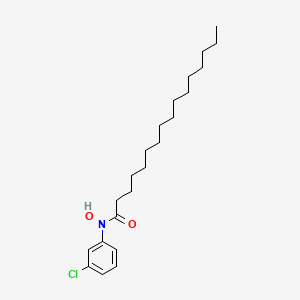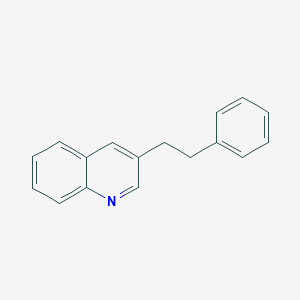
Diethyl (1-methylcyclohexyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-methylcyclohexyl)propanedioate, also known as diethyl malonate, is an organic compound with the molecular formula C12H20O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its two ester functional groups and a cyclohexyl ring, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (1-methylcyclohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 1-methylcyclohexyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-methylcyclohexyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides and strong bases.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base, and alkyl halides serve as the alkylating agents.
Hydrolysis: Aqueous hydrochloric acid is typically used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst facilitates the decarboxylation reaction.
Major Products Formed
Alkylation: Dialkylated malonic esters.
Hydrolysis: Substituted malonic acids.
Decarboxylation: Substituted monocarboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-methylcyclohexyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.
Industry: This compound is employed in the production of polymers, resins, and other specialty chemicals
Wirkmechanismus
The mechanism of action of diethyl (1-methylcyclohexyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in synthetic organic chemistry to construct complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: The parent compound, which lacks the cyclohexyl ring.
Ethyl acetoacetate: Another diester with similar reactivity but different structural features.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester
Uniqueness
Diethyl (1-methylcyclohexyl)propanedioate is unique due to the presence of the 1-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of compounds with specific structural and functional requirements .
Eigenschaften
CAS-Nummer |
78775-64-1 |
|---|---|
Molekularformel |
C14H24O4 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
diethyl 2-(1-methylcyclohexyl)propanedioate |
InChI |
InChI=1S/C14H24O4/c1-4-17-12(15)11(13(16)18-5-2)14(3)9-7-6-8-10-14/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
RGSFCIKIOHNREA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)C1(CCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
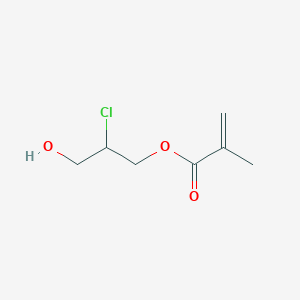
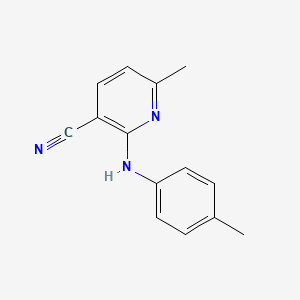
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

